molecular formula C7H14N2O3Si B14524522 1-[(Trimethoxysilyl)methyl]-1H-imidazole CAS No. 62546-33-2

1-[(Trimethoxysilyl)methyl]-1H-imidazole

Cat. No.: B14524522
CAS No.: 62546-33-2
M. Wt: 202.28 g/mol
InChI Key: SEFVXSRDQZVOEB-UHFFFAOYSA-N
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Description

1-[(Trimethoxysilyl)methyl]-1H-imidazole is an organosilane compound that integrates a reactive imidazole heterocycle with hydrolyzable trimethoxysilyl groups. This bifunctional architecture makes it a valuable reagent for research, primarily serving as a catalyst and a versatile building block for advanced materials. The compound is structurally analogous to other N-alkylimidazole silanes, such as the well-documented 1-[3-(trimethoxysilyl)propyl]-1H-imidazole, which is synthesized via alkylation of imidazole with a chloropropylsilane precursor . In research applications, the imidazole ring can function as a basic organocatalyst or a ligand for metal complexes, potentially accelerating reactions like epoxy curing or serving in synthetic organic transformations. Concurrently, the trimethoxysilyl group enables covalent attachment to inorganic surfaces such as silica, metals, and metal oxides, or incorporation into hybrid organic-inorganic polymers and sol-gel networks . This dual reactivity provides a mechanism for creating surface-modified catalysts, functionalized nanoparticles, and specialized adhesives where the imidazole moiety imparts specific chemical activity or bonding characteristics at the organic-inorganic interface . As a reagent, its primary research value lies in its ability to bridge materials, enhancing the performance and integration of composite systems. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62546-33-2

Molecular Formula

C7H14N2O3Si

Molecular Weight

202.28 g/mol

IUPAC Name

imidazol-1-ylmethyl(trimethoxy)silane

InChI

InChI=1S/C7H14N2O3Si/c1-10-13(11-2,12-3)7-9-5-4-8-6-9/h4-6H,7H2,1-3H3

InChI Key

SEFVXSRDQZVOEB-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CN1C=CN=C1)(OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Trimethoxysilyl Methyl 1h Imidazole

Direct Synthetic Routes to N-Functionalized Imidazoles

The primary and most direct pathway to synthesizing N-functionalized imidazoles, such as 1-[(Trimethoxysilyl)methyl]-1H-imidazole, involves the formation of a carbon-nitrogen bond between the imidazole (B134444) ring and the desired functional side-chain.

Alkylation of Imidazole with Trimethoxysilyl-Containing Electrophiles

The synthesis of this compound is typically achieved through the N-alkylation of imidazole with an appropriate trimethoxysilyl-containing electrophile. The most common electrophile for this purpose is (chloromethyl)trimethoxysilane (B1661992). This reaction follows a standard nucleophilic substitution mechanism, where the deprotonated imidazole acts as the nucleophile.

The process begins with the deprotonation of imidazole using a suitable base to form the imidazolide (B1226674) anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon atom of (chloromethyl)trimethoxysilane, displacing the chloride leaving group. This results in the formation of the desired N-substituted imidazole product. A similar, well-documented synthesis is that of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole, which is prepared by the alkylation of sodium imidazolyl with (3-chloropropyl)trimethoxysilane. researchgate.netrjonco.com This analogous reaction provides strong precedent for the synthetic route to the methyl-bridged target compound. The general reaction is outlined below:

Figure 1: General Synthesis of this compound

Common bases used for the initial deprotonation of imidazole include alkali metal hydroxides, such as potassium hydroxide, or stronger bases like sodium hydride. google.com The choice of base and solvent is critical for optimizing the reaction conditions and maximizing the yield.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the N-alkylation of imidazole are highly dependent on several key reaction parameters. The optimization of these conditions is crucial for developing a practical and scalable synthetic process. Factors influencing the outcome include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. nih.gov

A patent describing the general preparation of 1-alkylimidazoles highlights that the reaction is typically carried out in a non-reactive aromatic solvent at temperatures ranging from 75°C to 115°C. google.com The use of alkali metal hydroxides is a common and effective choice for the base. google.com For the synthesis of the propyl-analogue, 1-[3-(trimethoxysilyl)propyl]-1H-imidazole, a yield of 82% was achieved by reacting sodium imidazolyl with (3-chloropropyl)trimethoxysilane at reflux in toluene (B28343) for 15 hours. researchgate.net

The table below summarizes the key parameters and their typical ranges or options for optimizing the synthesis of N-alkoxy-silyl imidazoles.

Table 1: Parameters for Optimization of Imidazole Alkylation

ParameterTypical Range / OptionsImpact on Reaction
BasePotassium Hydroxide (KOH), Sodium Hydride (NaH), Sodium Hydroxide (NaOH)Affects the rate of imidazole deprotonation and can influence side reactions. Molar ratio of imidazole to base is typically between 1:0.9 and 1:1.5. google.com
SolventToluene, Tetrahydrofuran (THF), Dioxane, N,N-Dimethylformamide (DMF)Solubility of reactants and intermediates, reaction temperature control. Aromatic solvents are commonly used. google.com
Temperature75°C to 115°CInfluences reaction rate. Temperatures below 75°C may lead to incomplete reaction or side products, while temperatures above 115°C can cause decomposition. google.com
Reaction TimeSeveral hours (e.g., 4-15 hours)Ensures complete conversion of the starting materials. Monitored by techniques like TLC or GC.

Functionalization and Derivatization Strategies of the Imidazole Moiety

Once synthesized, this compound can potentially be further modified. However, the reactivity of the imidazole ring in this compound dictates the types of transformations that are feasible.

Nucleophilic Substitution Reactions for Tailored Derivatives

Nucleophilic substitution reactions on the imidazole ring are generally challenging. The imidazole ring is an electron-rich aromatic system, which makes it inherently resistant to attack by nucleophiles. askfilo.com Nucleophilic substitution on the carbon atoms of the imidazole ring typically requires the presence of strong electron-withdrawing groups to activate the ring or specific reaction conditions that proceed through intermediates like N-oxides. askfilo.comosi.lvresearchgate.net

For this compound, there is no significant literature precedent for it acting as a substrate in nucleophilic substitution reactions on the imidazole moiety. The silylmethyl group at the N-1 position is not sufficiently electron-withdrawing to activate the ring towards nucleophilic attack. Consequently, this is not a common strategy for the derivatization of this class of compounds.

Multi-component Synthesis Approaches for Imidazole-Based Compounds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. researchgate.netrsc.org Various MCRs have been developed for the synthesis of the imidazole ring itself, often by combining an aldehyde, a 1,2-dicarbonyl compound, ammonia, and sometimes a primary amine. researchgate.netrsc.org

However, a thorough review of the literature indicates that this compound is not typically employed as a building block in multi-component reactions to create more complex imidazole-based structures. The primary utility of this compound lies in the reactivity of its trimethoxysilyl group, which allows for its immobilization onto surfaces or incorporation into larger inorganic or hybrid networks, rather than participating in further C-C or C-N bond-forming reactions at the imidazole core through MCRs.

Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. These principles can be applied to the synthesis of this compound to reduce waste, avoid hazardous substances, and improve energy efficiency.

Several green approaches have been reported for the synthesis of various imidazole derivatives, which could be adapted for the target compound. nih.gov One prominent strategy involves the use of reusable solid catalysts, such as zeolites, which can replace traditional soluble catalysts, simplifying product purification and reducing waste. Solvent-free reaction conditions, where the reactants are mixed without a solvent, represent another key green chemistry approach that minimizes the use of volatile organic compounds. Microwave-assisted synthesis has also emerged as a valuable technique, often leading to significantly shorter reaction times and increased yields, thereby improving energy efficiency. nih.gov

The application of these green methodologies to the alkylation of imidazole with (chloromethyl)trimethoxysilane could involve:

Catalyst: Using a solid base or a phase-transfer catalyst that can be easily recovered and reused.

Solvent: Performing the reaction under solvent-free conditions or in a more environmentally friendly solvent than traditional aromatic hydrocarbons.

Energy: Employing microwave irradiation to potentially reduce the reaction time and temperature required for high yields.

By incorporating these strategies, the synthesis of this compound can be made more sustainable and efficient.

Advanced Spectroscopic and Structural Characterization of 1 Trimethoxysilyl Methyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for elucidating the precise molecular structure of 1-[(Trimethoxysilyl)methyl]-1H-imidazole by providing detailed information about the local chemical environments of hydrogen, carbon, and silicon nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy is used to identify the different types of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the methylene (B1212753) bridge, and the methoxy (B1213986) groups attached to the silicon atom. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals confirm the connectivity of the molecular framework.

Based on the structure, the following proton environments are anticipated:

Imidazole Ring Protons: Three distinct signals are expected for the protons at the C2, C4, and C5 positions of the imidazole ring. The proton at the C2 position typically appears as a singlet at a downfield chemical shift, while the C4 and C5 protons would appear as separate signals, potentially as doublets or triplets depending on coupling.

Methylene Protons (-CH₂-): The two protons of the methylene group linking the imidazole ring and the silicon atom would produce a characteristic signal, likely a singlet, in the mid-field region of the spectrum.

Methoxy Protons (-OCH₃): The nine equivalent protons of the three methoxy groups attached to the silicon atom would give rise to a single, sharp singlet with a large integral value, typically appearing in the upfield region of the spectrum.

AssignmentExpected Chemical Shift Range (ppm)Expected MultiplicityIntegration
Im-H (C2)~7.5 - 8.0Singlet (s)1H
Im-H (C4/C5)~7.0 - 7.5Singlet (s) or Doublet (d)2H
N-CH₂-Si~3.8 - 4.2Singlet (s)2H
Si-(OCH₃)₃~3.5 - 3.7Singlet (s)9H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal in the ¹³C NMR spectrum.

The expected signals for this compound are:

Imidazole Ring Carbons: Three signals corresponding to the C2, C4, and C5 carbons of the imidazole ring.

Methylene Carbon (-CH₂-): A single signal for the carbon atom of the methylene bridge.

Methoxy Carbons (-OCH₃): One signal representing the three equivalent carbons of the methoxy groups.

Detailed analysis of published experimental spectra for this specific compound could not be completed due to their absence in the searched literature.

AssignmentExpected Chemical Shift Range (ppm)
Im-C (C2)~135 - 140
Im-C (C4/C5)~120 - 130
N-CH₂-Si~45 - 55
Si-(OCH₃)₃~50 - 55

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silane (B1218182) Group Confirmation

Silicon-29 (²⁹Si) NMR is a powerful and specific technique for characterizing organosilicon compounds. It directly probes the silicon nucleus, providing definitive confirmation of the trimethoxysilyl group and information about its chemical environment, such as the degree of condensation or hydrolysis. For this compound, a single resonance is expected in the characteristic region for silicon atoms bonded to three alkoxy groups. The chemical shift of this peak is a key identifier for the T⁰ structural unit (Si(OR)₃). Published experimental ²⁹Si NMR data for this specific molecule were not located in the course of this review.

AssignmentExpected Chemical Shift Range (ppm)
N-CH₂-Si(OCH₃)₃-40 to -50

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies (wavenumbers) that serve as fingerprints for the various functional groups within this compound.

Key expected vibrational bands include:

C-H Stretching: Aromatic C-H stretching from the imidazole ring and aliphatic C-H stretching from the methylene and methoxy groups.

C=N and C=C Stretching: Vibrations characteristic of the imidazole ring structure.

Si-O-C Stretching: Strong, characteristic bands confirming the presence of the methoxysilyl group.

CH₂ and CH₃ Bending: Deformational vibrations from the methylene and methoxy groups.

A definitive experimental FT-IR spectrum for this compound is not available in the public domain literature.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Imidazole Ring~3100 - 3150
C-H Stretch (Aliphatic)-CH₂-, -OCH₃~2840 - 3000
C=N / C=C StretchImidazole Ring~1450 - 1600
Si-O-C Asymmetric StretchTrimethoxysilyl~1080 - 1100 (Broad, Strong)
Si-O-C Symmetric StretchTrimethoxysilyl~820 - 850
CH₂/CH₃ Bending-CH₂-, -OCH₃~1400 - 1470

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the imidazole ring and the Si-O-C linkages. However, specific experimental Raman data for this compound could not be located in the surveyed scientific literature. Expected vibrational modes would be similar to those observed in FT-IR but with different relative intensities.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, this technique provides definitive confirmation of its molecular mass and offers insights into its structural integrity.

The molecular formula for this compound is C7H14N2O3Si, corresponding to a molecular weight of approximately 202.28 g/mol . guidechem.com In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass.

While specific fragmentation data for this exact compound is not detailed in the provided search results, a general fragmentation pattern can be predicted based on its structure and common fragmentation pathways of related imidazole and silane compounds. nist.govnist.govresearchgate.net The fragmentation of the parent molecule would likely involve cleavage at several key points:

Loss of a methoxy group (-OCH3): A common fragmentation for methoxysilanes, leading to a significant peak at [M-31]+.

Cleavage of the Si-C bond: This would separate the trimethoxysilyl group from the imidazolemethyl moiety.

Fragmentation of the imidazole ring: The imidazole ring itself can break apart, a process that has been studied for compounds like 1-methylimidazole (B24206). researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a typical method used for the analysis of such imidazole derivatives.

Table 1: Key Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC7H14N2O3Si
Molecular Weight202.28 g/mol guidechem.com
Predicted Key Fragments[M-OCH3]+, [Si(OCH3)3]+, Imidazole-CH2+

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure

For imidazole derivatives, XRD studies have confirmed their crystalline nature, revealing sharp, intense peaks in their diffractograms. For example, the X-ray diffractogram of a control sample of imidazole showed distinct peaks at 2θ values of 12.89°, 19.14°, 20.31°, 20.74°, 25.66°, 25.91°, and 30.73°. Similarly, detailed single-crystal X-ray analysis of other functionalized imidazoles has allowed for the determination of their space group, unit cell dimensions, and the precise geometry of the molecules. researchgate.netmdpi.com

While specific crystallographic data for this compound has not been found, an XRD analysis would be expected to confirm its crystallinity and provide the following key structural parameters.

Table 2: Representative XRD Data from a Related Imidazole Compound

ParameterExample Value (for 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine) mdpi.com
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)15.673
b (Å)4.7447
c (Å)17.615
β (°)99.067
Volume (ų)1293.6

Such an analysis would precisely define the conformation of the trimethoxysilylmethyl group relative to the imidazole ring and describe any intermolecular interactions, such as hydrogen bonding, in the solid state.

Thermal Analysis Techniques for Stability and Transformation

Thermal analysis techniques are essential for evaluating the stability, decomposition, and phase transitions of chemical compounds as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. eltra.com This is used to determine the thermal stability of a compound and to quantify weight loss events, such as the loss of volatile components or decomposition. For imidazole-based materials, TGA is used to establish their thermal decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. researchgate.net Studies on related imidazole derivatives show they possess good thermal stability. researchgate.net For instance, TGA of imidazole and 2-methylimidazole (B133640) has been used to determine their maximum degradation temperatures (Tmax).

A typical TGA experiment on this compound would involve heating the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to observe its decomposition profile. researchgate.net

Table 3: Example TGA Data for Imidazole-Based Fluorophores

CompoundTd at 5% Weight Loss (°C)
4-PIMCFTPA350
4-BICFTPA304
(Data sourced from a study on related imidazole derivatives) researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect physical transformations, such as melting (fusion), crystallization, and glass transitions.

DSC analysis of imidazole and 2-methylimidazole has been performed to determine their melting temperatures and latent heats of fusion (ΔH). For imidazole, the melting point was observed around 89.86°C with a ΔH of 158.8 J/g. For 2-methylimidazole, the melting point was higher, at 145°C, with a ΔH of 137.2 J/g. These studies demonstrate the utility of DSC in characterizing the thermal transitions of imidazole compounds. A DSC thermogram for this compound would provide its melting point and heat of fusion, which are crucial physical properties.

Table 4: DSC Data for Imidazole and 2-Methylimidazole

CompoundMelting Temperature (°C)Latent Heat of Fusion (ΔH) (J/g)
Imidazole89.86 158.8
2-Methylimidazole145 137.2

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula to verify its purity and elemental composition.

For this compound, the molecular formula is C7H14N2O3Si. Based on this formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. Experimental verification through elemental analysis is a standard procedure in the characterization of newly synthesized compounds. nih.gov

Table 5: Calculated Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.011784.07741.57
HydrogenH1.0081414.1126.98
NitrogenN14.007228.01413.85
OxygenO15.999347.99723.73
SiliconSi28.085128.08513.88
Total 202.285 100.00

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For assessing the purity of this compound, methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

GC is particularly suitable for volatile and thermally stable compounds and is often coupled with mass spectrometry (GC-MS) for definitive identification. nist.gov HPLC, especially reversed-phase HPLC, is a versatile technique that separates compounds based on differences in their polarity and hydrophobicity. researchgate.net

For purification purposes, particularly after synthesis, column chromatography is a standard method. researchgate.net The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (eluent) is optimized to effectively separate the target compound from unreacted starting materials, by-products, and other impurities. The effectiveness of the separation can be monitored by techniques such as Thin-Layer Chromatography (TLC). More advanced chromatographic methods like size-exclusion or ion-exchange chromatography could also be applied depending on the specific separation challenge. researchgate.net

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 Trimethoxysilyl Methyl 1h Imidazole

Hydrolysis and Condensation Mechanisms of the Trimethoxysilyl Group

The initial step in the sol-gel process of 1-[(Trimethoxysilyl)methyl]-1H-imidazole is the hydrolysis of the silicon-methoxy (Si-OCH₃) bonds. This reaction is typically catalyzed by the presence of acid or base and involves the nucleophilic attack of water on the silicon atom, leading to the substitution of methoxy (B1213986) groups with hydroxyl groups (silanols) and the release of methanol (B129727).

The hydrolysis proceeds in a stepwise manner, forming a distribution of partially and fully hydrolyzed species:

(CH₃O)₂(OH)Si-CH₂-Im

(CH₃O)(OH)₂Si-CH₂-Im

(OH)₃Si-CH₂-Im

The rate of hydrolysis is influenced by several factors, including pH, water-to-silane ratio, and solvent. The imidazole (B134444) ring itself can act as an internal base catalyst, accelerating the hydrolysis process. These silanol (B1196071) intermediates are highly reactive and are the key building blocks for the subsequent condensation reactions. Their reactivity stems from the polarity of the Si-OH bond and the ability of the hydroxyl group to participate in hydrogen bonding, which facilitates the approach of other monomers for condensation.

Following hydrolysis, the silanol intermediates undergo condensation reactions to form stable siloxane (Si-O-Si) bridges, which constitute the backbone of the resulting polymeric network. This can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

Alcohol-producing condensation: A silanol group reacts with a residual methoxy group to form a siloxane bond and a methanol molecule.

Generally, trialkoxysilanes hydrolyze relatively quickly, often within minutes, while the subsequent condensation reactions are significantly slower, occurring over hours researchgate.net. The kinetics of condensation are complex, as the reaction rate depends on the concentration and type of silanol species present, pH, and temperature. In acidic conditions, protonated silanols tend to condense with neutral silanols, leading to less branched structures nih.gov.

Table 1: Factors Influencing Hydrolysis and Condensation of this compound This is an interactive table. You can sort and filter the data.

Factor Effect on Hydrolysis Rate Effect on Condensation Rate Resulting Network Structure
Low pH (Acidic) Increases Increases (minimum at pH ~4) Tends to be less branched, more linear
High pH (Basic) Increases Increases Tends to be highly branched, particulate
High Water Ratio Increases Increases Promotes complete reaction and higher cross-link density
Temperature Increases Increases Accelerates gelation time

| Imidazole Moiety | Increases (Internal Catalyst) | Can catalyze | Influences local pH and reaction rates |

Imidazole Ring Reactivity and Catalytic Activity

The imidazole ring imparts a distinct set of reactive properties to the molecule, acting as a versatile nucleophile, base, and precursor to potent catalysts.

Imidazole is an amphoteric heterocycle, capable of acting as both an acid and a base wikipedia.org. In this compound, the N-1 nitrogen is alkylated by the silylmethyl group, meaning it cannot act as a proton donor. The reactivity is therefore dominated by the "pyridine-like" N-3 nitrogen, which possesses a lone pair of electrons.

The basicity of this nitrogen is a key determinant of the molecule's reactivity. The conjugate acid of imidazole has a pKa of approximately 7.0, making it about sixty times more basic than pyridine (B92270) wikipedia.org. The N-alkylation in this compound slightly increases this basicity compared to unsubstituted imidazole wikipedia.org. This inherent basicity allows the imidazole moiety to function in several ways:

General Base Catalyst: It can deprotonate other molecules, including the silanol intermediates, facilitating condensation reactions. Imidazole buffers are well-known for their catalytic role in hydrolysis reactions .

Nucleophile: The lone pair on the N-3 nitrogen can attack electrophilic centers. Imidazoles are significantly nucleophilic, though less so than amines of comparable basicity like DABCO, due to higher reorganization energies upon reaction rsc.org.

Proton Shuttle/Scavenger: The ring can accept and transfer protons, influencing reaction mechanisms that are sensitive to proton concentration.

Table 2: Comparative Basicity of Imidazole and Related Compounds This is an interactive table. You can sort and filter the data.

Compound pKa of Conjugate Acid Relative Basicity Reference
Pyridine ~5.2 Base wikipedia.org
Imidazole ~7.0 ~60x Pyridine wikipedia.org

| 1-Methylimidazole (B24206) | ~7.4 | > Imidazole | wikipedia.org |

The dual functionality of this compound enables it to play a mechanistic role in initiating polymerization beyond its own self-condensation. The nucleophilic N-3 nitrogen can initiate the ring-opening polymerization of monomers such as epoxides, lactones, or cyclic siloxanes. In this mechanism, the imidazole nitrogen would perform a nucleophilic attack on the monomer, opening the ring and generating a reactive species (e.g., an alkoxide) that can then propagate the polymerization chain.

A significant aspect of imidazole reactivity is its ability to serve as a precursor to N-heterocyclic carbenes (NHCs). NHCs are highly reactive, persistent carbenes that are widely used as powerful organocatalysts and ligands in transition metal catalysis researchgate.net.

The formation of an NHC from this compound is a two-step process:

Quaternization: The N-3 nitrogen is alkylated or protonated to form an imidazolium (B1220033) salt. This step transforms the imidazole ring into an imidazolium cation.

Deprotonation: A strong base is used to remove the now-acidic proton from the C-2 position (the carbon atom between the two nitrogen atoms). This deprotonation yields the neutral N-heterocyclic carbene, a species with a divalent carbon atom possessing a lone pair of electrons.

While this process requires specific reagents (an alkylating agent and a strong base), the potential to form a highly catalytic NHC in situ is a key feature of the molecule's latent reactivity semanticscholar.org. In some systems, there is evidence for the spontaneous formation of NHCs from imidazolium salts without the addition of a strong external base rsc.org.

Mechanistic Role in Polymerization Initiation

N-Dealkylation and Catalyst Regeneration

The concept of N-dealkylation in the context of this compound refers to the cleavage of the bond between the imidazole nitrogen and the methylene-silyl group (N-CH₂Si). This process, however, is not extensively documented for this specific compound in the context of catalyst regeneration. In broader chemical literature, N-dealkylation is a known reaction for various amines, but the stability of the N-CH₂Si linkage in this particular molecule under catalytic conditions has not been a primary focus of published research.

When this compound is utilized as a precursor for creating immobilized catalysts, the focus is typically on the stability of the entire ligand structure. The trimethoxysilyl group is designed to hydrolyze and form strong covalent bonds with a support material, such as silica (B1680970). This immobilization is intended to be robust, and therefore, cleavage of the N-CH₂Si bond would be considered a decomposition pathway rather than a desirable regeneration step.

In related systems, such as catalysts supported on materials functionalized with the analogous compound, 1-[3-(trimethoxysilyl)propyl]-1H-imidazole, catalyst regeneration is often achieved through simple physical processes. These catalysts, which may incorporate metal ions coordinated to the imidazole ring, can be recovered by filtration or centrifugation after a reaction. Regeneration then typically involves washing the solid catalyst to remove any adsorbed products or byproducts, followed by drying. Such procedures have been shown to allow for the reuse of the catalyst over multiple cycles without significant loss of activity. researchgate.net This suggests that the covalent linkage between the imidazole ligand and the support remains intact during the catalytic process and subsequent physical regeneration steps.

Direct chemical processes designed to cleave the N-alkyl group as a method of regeneration are not typical for this class of materials. Such a process would fundamentally alter the structure of the immobilized ligand and likely deactivate the catalyst. Therefore, in the context of supported catalysts derived from this compound, "regeneration" refers to the restoration of catalytic activity through purification of the existing, intact catalytic sites, rather than through a chemical transformation like N-dealkylation.

Coordination Chemistry and Ligand Properties

The coordination chemistry of this compound is primarily dictated by the donor properties of the imidazole ring. The imidazole moiety contains two nitrogen atoms, but only the non-substituted, pyridine-like nitrogen atom (N3) possesses a lone pair of electrons that is readily available for coordination with metal ions. The other nitrogen atom (N1) is bonded to the silylmethyl group, and its lone pair is involved in the aromatic π-system of the imidazole ring, making it a much weaker donor.

Metal-Ligand Binding Modes and Stability

This compound typically acts as a monodentate ligand, binding to metal centers through the N3 atom. The silylmethyl group is generally not involved in direct coordination to the metal. The primary function of the trimethoxysilyl group is to serve as an anchor for immobilizing the imidazole ligand onto a solid support, such as silica, through the formation of stable siloxane bonds after hydrolysis and condensation.

The stability of the metal-ligand complexes formed with this compound is influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands. While specific stability constants for this particular ligand are not widely reported, trends can be inferred from studies on similar imidazole derivatives. The stability of metal-imidazole complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The electronic properties of the substituent on the N1 nitrogen can also affect the basicity of the coordinating N3 nitrogen and, consequently, the stability of the metal complex. Alkyl groups are generally electron-donating, which can increase the electron density on the N3 atom and enhance its ability to coordinate with metal ions. The stability of copper(II) complexes with various alkyl-substituted imidazoles has been studied, revealing that the position and size of the alkyl group can introduce steric effects that may counteract the electronic effects. researchgate.net For this compound, the silylmethyl group is not expected to introduce significant steric hindrance around the coordinating N3 atom.

The table below summarizes typical stability constants (log K) for complexes of related imidazole ligands with various metal ions, providing an indication of the expected stability for complexes with this compound.

Metal Ion1-Methylimidazole (log K₁)Imidazole (log K₁)
Cu(II)4.324.20
Ni(II)3.123.03
Zn(II)2.522.48
Co(II)2.452.40
Cd(II)2.902.80
Mn(II)1.251.30
Data compiled from various sources for aqueous solutions at 25°C. The values for 1-methylimidazole are expected to be more comparable to this compound.

Formation of Organometallic Complexes

Organometallic complexes involving this compound can be synthesized through the reaction of the ligand with a suitable metal precursor. The resulting complexes can exist as discrete molecular species or as part of a larger polymeric or supported material.

When reacted with metal salts, such as metal halides or nitrates, in an appropriate solvent, this compound will typically displace solvent molecules or other weakly bound ligands to form a new complex. The stoichiometry of the resulting complex (i.e., the number of imidazole ligands per metal ion) will depend on the coordination preferences of the metal ion and the reaction conditions. For example, zinc(II), which often favors a tetrahedral or octahedral coordination geometry, has been shown to form a hexakis(1-methyl-1H-imidazole)zinc(II) complex, Zn(C₄H₆N₂)₆₂, where six imidazole ligands coordinate to a single zinc center. researchgate.netnih.gov It is plausible that this compound could form similar complexes.

The formation of these complexes can be represented by the general reaction:

M-Xn + m(TMS-CH₂-Im) → [M(TMS-CH₂-Im)m]Xn

where M is the metal ion, X is the counter-ion, n is the charge of the metal ion, and m is the number of coordinating imidazole ligands (Im).

The true utility of the trimethoxysilyl group comes into play in the formation of immobilized organometallic complexes. By performing the complexation reaction with the ligand already grafted onto a support, or by grafting the pre-formed metal-ligand complex onto the support, stable heterogeneous catalysts can be prepared. For instance, a Cu(II)-Schiff base complex containing an imidazolium ionic phase has been immobilized on magnetic nanoparticles, demonstrating the versatility of this approach. researchgate.net While this example uses the propyl-linked analogue, the principle of forming a supported organometallic complex is directly applicable to this compound.

Computational Chemistry Studies on 1 Trimethoxysilyl Methyl 1h Imidazole and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a prominent method in computational chemistry for studying the electronic and molecular properties of various compounds, including imidazole (B134444) derivatives. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for investigating the structure, vibrational spectra, and reactivity of molecules. elixirpublishers.comnih.gov

A fundamental step in computational analysis is geometric optimization, which seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 1H-imidazole, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to calculate the optimized molecular geometry. consensus.app The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's structure.

Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and FT-Raman spectra. youtube.comresearchgate.net The calculated vibrational frequencies can be compared with experimental data to validate the computational model and to aid in the assignment of spectral bands to specific molecular motions, such as stretching and bending of bonds. ijcce.ac.ir

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acadpubl.eunih.gov

In imidazole derivatives, the HOMO is often localized on the imidazole ring and electron-donating substituents, while the LUMO is distributed over the ring and any electron-accepting groups. malayajournal.orgacadpubl.eu The analysis of these orbitals helps to explain the charge transfer that occurs within the molecule. elixirpublishers.comresearchgate.net

Below is a table with illustrative data from a computational study on a related imidazole derivative, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the DFT/B3LYP/6-31G(d,p) level.

ParameterEnergy (eV)
HOMO Energy-5.2822
LUMO Energy-1.2715
HOMO-LUMO Gap (ΔE)4.0106

This interactive table presents example data from a related imidazole compound to illustrate typical computational results. malayajournal.orgacadpubl.eu

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgnih.gov The MEP map displays different potential values in different colors: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential. nih.govpesquisaonline.net

For 1-[(Trimethoxysilyl)methyl]-1H-imidazole, the MEP surface would be expected to show negative potential (red or yellow) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the trimethoxysilyl group, as these are the most electronegative centers. Conversely, positive potential (blue) would likely be located around the hydrogen atoms. pesquisaonline.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. malayajournal.org

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electrophilicity Index (ω): Calculated as χ² / (2η). It measures the energy lowering due to maximal electron flow. mdpi.com

A high HOMO-LUMO gap is associated with high chemical hardness, indicating greater stability. nih.gov These parameters are crucial for predicting how a molecule will behave in a chemical reaction.

The following table shows illustrative global reactivity descriptors for the fungicide benomyl, a benzimidazole (B57391) derivative, providing an example of the typical values obtained from such calculations.

DescriptorValue (eV)
Ionization Potential (I)6.424
Electron Affinity (A)-0.347
Electronegativity (χ)3.038
Chemical Hardness (η)3.385
Chemical Softness (S)0.295
Electrophilicity Index (ω)1.363

This interactive table presents example data from a benzimidazole compound to illustrate typical computational results. nih.gov

Ab Initio Methods (e.g., Hartree-Fock) for Comparative Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the N-body wavefunction of a system as a single Slater determinant. wikipedia.org While DFT methods are generally more common for larger molecules, HF calculations are often performed for comparative purposes. pesquisaonline.netresearchgate.net

By comparing the results from HF and various DFT functionals (like B3LYP), researchers can assess the performance of different theoretical levels for a specific molecular system. elixirpublishers.com Such comparisons can provide confidence in the chosen computational method for predicting molecular properties like geometry, electronic structure, and reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For a molecule like this compound, which has a flexible side chain, MD simulations are particularly useful for conformational analysis. These simulations can explore the potential energy surface to identify various low-energy conformations and understand the dynamic behavior of the molecule. ijsrset.com

Furthermore, MD simulations can provide insights into intermolecular interactions. researchgate.net This is relevant for understanding how the molecule might interact with surfaces, solvents, or other molecules in a condensed phase. The simulations can model the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the material properties when this compound is used as a surface modifier or coupling agent.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations serve as a powerful tool to elucidate the reaction mechanisms, stability, and electronic properties of molecules. While specific mechanistic studies employing quantum chemistry for this compound are not extensively documented in publicly available literature, the methodologies applied to analogous imidazole and silane (B1218182) compounds provide a framework for understanding its potential reactivity.

Theoretical investigations, primarily using Density Functional Theory (DFT), are commonly employed to gain insights into the electronic structure and reaction pathways of imidazole-containing molecules and silane coupling agents. semanticscholar.orgmdpi.com Such studies can predict molecular geometries, vibrational frequencies, and the energies of reactants, transition states, and products, which are crucial for mapping out a reaction mechanism.

For instance, in the study of other imidazole derivatives, DFT calculations have been used to investigate local reactivity properties through the analysis of molecular orbitals, molecular electrostatic potential (MEP), and Fukui functions. uantwerpen.be The MEP, for example, can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. In the case of this compound, the nitrogen atoms of the imidazole ring would be expected to be nucleophilic centers, while the silicon atom is an electrophilic center.

Furthermore, quantum chemical calculations are instrumental in understanding the hydrolysis of silane compounds, a key reaction for their application as coupling agents. The hydrolysis of the trimethoxysilyl group to a silanetriol is a critical step for its subsequent condensation and bonding to surfaces. Computational studies can model the step-by-step mechanism of this hydrolysis, including the role of catalysts (such as acids or bases) and the solvent.

While direct computational data for this compound is scarce, the principles from related studies can be extrapolated. The following tables illustrate the type of data that would be generated from such a computational study, based on common practices in the field for similar molecules.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-6.5
Lowest Unoccupied Molecular Orbital (LUMO)1.2
HOMO-LUMO Gap (ΔE)7.7

This is a hypothetical representation to illustrate the data format.

The HOMO-LUMO gap is an important indicator of the chemical reactivity and stability of a molecule. A larger gap generally implies higher stability and lower reactivity.

Table 2: Hypothetical Calculated Activation Energies for the Hydrolysis of the Trimethoxysilyl Group

Hydrolysis StepTransition StateActivation Energy (kcal/mol)
First methoxy (B1213986) groupTS120.5
Second methoxy groupTS222.1
Third methoxy groupTS324.3

This is a hypothetical representation to illustrate the data format.

These hypothetical activation energies would provide insight into the rate-determining step of the hydrolysis reaction.

Advanced Materials Science Applications of 1 Trimethoxysilyl Methyl 1h Imidazole

Synthesis of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials combine the advantages of both material classes, such as the mechanical strength and thermal stability of inorganic networks with the functionality and processability of organic polymers. 1-[(Trimethoxysilyl)methyl]-1H-imidazole is instrumental in the synthesis of these materials through various processes.

The sol-gel process is a versatile method for creating solid materials from small molecules. It involves the conversion of a colloidal solution (sol) into a gel-like network. This compound acts as a key precursor in this process.

The trimethoxysilyl end of the molecule undergoes hydrolysis and condensation reactions. In the presence of water and a catalyst, the methoxy (B1213986) groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming reactive silanols (Si-OH). These silanols can then condense with each other or with other hydrolyzed silicon alkoxides, such as tetraethoxysilane (TEOS), to form a stable, three-dimensional silicon-oxygen-silicon (siloxane) network. d-nb.info

While the silane (B1218182) end builds the inorganic backbone, the imidazole-methyl group is integrated into the structure, imparting organic characteristics to the final material. This co-condensation approach allows for the creation of a homogeneous hybrid material at the molecular level. researchgate.net The resulting material possesses the inherent functionalities of the imidazole (B134444) ring distributed throughout the inorganic silica (B1680970) matrix. This method has been shown to be effective for obtaining materials with covalently immobilized azole moieties. researchgate.net

This compound is utilized to develop advanced hybrid polymer composites by enhancing the interface between inorganic fillers and organic polymer matrices. mdpi.comsemanticscholar.org The organosilane can be used to pre-treat inorganic fillers, such as silica nanoparticles, before their incorporation into a polymer.

The trimethoxysilyl group covalently bonds to the surface of the inorganic filler, while the imidazole group extends outward. This surface modification alters the filler's surface chemistry, making it more compatible with the polymer matrix. For instance, ionic liquids derived from imidazole-functionalized silanes have been grafted onto nanoparticles, which were then introduced into poly(methyl methacrylate) (PMMA) via melt mixing. researchgate.netresearchgate.net This approach improves the dispersion of the nanoparticles within the polymer, preventing aggregation and leading to a more uniform composite material. researchgate.net The favorable interactions between the functionalized filler and the polymer matrix are crucial for achieving enhanced material properties. mdpi.comsemanticscholar.org

A primary goal of creating hybrid composites is to improve their physical properties. The incorporation of this compound, particularly through the creation of well-dispersed, functionalized nanofillers, leads to significant enhancements in both the mechanical and thermal performance of the resulting systems. researchgate.netmdpi.com

In PMMA-based nanocomposites, the improved dispersion of ionic liquid-grafted nanoparticles, synthesized using an imidazole silane precursor, results in better thermal stabilities and mechanical performance. researchgate.netresearchgate.net The strong covalent and interfacial bonds facilitated by the silane coupling agent ensure efficient stress transfer from the polymer matrix to the inorganic filler, thereby increasing the composite's strength and stiffness. The presence of a stable, cross-linked inorganic network also contributes to improved thermal stability, as evidenced by thermogravimetric analysis (TGA), which shows higher decomposition temperatures for the hybrid materials. nih.gov

Table 1: Impact of Imidazole-Functionalized Fillers on Polymer Composite Properties

Polymer MatrixFunctionalized Filler/SystemObserved EnhancementReference
Poly(methyl methacrylate) (PMMA)Ionic liquid-grafted silica nanoparticlesBetter thermal stability researchgate.netresearchgate.net
Poly(methyl methacrylate) (PMMA)Ionic liquid-grafted silica nanoparticlesImproved mechanical performance researchgate.netresearchgate.net
Poly(methyl methacrylate) (PMMA)Ionic liquid-grafted silica nanoparticlesEnhanced nanoparticle dispersion researchgate.net

Surface Functionalization and Interface Engineering

Beyond its role in bulk hybrid materials, this compound is a powerful agent for modifying the surfaces of materials, a process known as surface functionalization. This allows for precise control over the surface chemistry and properties of various substrates.

The trimethoxysilyl group of the molecule enables its strong, covalent attachment to a variety of inorganic substrates that possess surface hydroxyl (-OH) groups. This includes materials like silica gel, silica nanoparticles, and the native oxide layers on metals. researchgate.netnih.gov

The grafting mechanism involves the hydrolysis of the methoxy groups to form reactive silanols, which then condense with the surface hydroxyls of the substrate. This reaction forms a durable covalent bond (Substrate-O-Si), effectively anchoring the imidazole-methyl portion of the molecule to the surface. mdpi.com This process transforms the substrate's surface from inorganic and often hydrophilic to one that displays the distinct chemical properties of the imidazole ring. This technique has been successfully used to modify the surface of silica gel, creating organomineral materials with specific functionalities. researchgate.net

Once covalently grafted onto a substrate, the exposed imidazole rings can be used to build more complex surface architectures with specific functions. The imidazole moiety is highly versatile and can participate in a range of chemical interactions.

Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with various metal ions. This property is exploited to create surfaces that can selectively bind and concentrate metals. For example, surfaces functionalized with this silane have been further modified with acylpyrazolone motifs to create materials for the extraction and separation of rare earth elements. researchgate.net

Catalyst Immobilization: The imidazole group can act as an anchor to immobilize homogeneous catalysts onto a solid support. This "heterogenization" of catalysts offers significant advantages, such as easy separation of the catalyst from the reaction products and the potential for catalyst reuse. researchgate.net

Synthesis of Surface-Bound Ionic Liquids: The imidazole ring can be alkylated (a process known as quaternization) to form an imidazolium (B1220033) salt. researchgate.net When this is done on a surface-grafted molecule, it creates a surface-bound ionic liquid. These tailored surfaces exhibit unique properties and have applications in catalysis, as stationary phases in chromatography, and for creating novel nanocomposites. researchgate.netresearchgate.net

Table 2: Applications of Surfaces Functionalized with this compound

SubstrateSurface FunctionalityApplicationReference
Silica GelAcylpyrazolone-functionalized ionic liquidExtraction of rare earth elements researchgate.net
Silica NanoparticlesIonic liquid-like moleculesInterfacing of nanoparticles researchgate.netresearchgate.net
Fibrous Silica (FS)Covalently anchored ionic liquidsC-C coupling reactions (catalysis) researchgate.net
VariousImmobilized metal complexesHeterogeneous catalysis researchgate.net

Control of Interfacial Interactions in Composites

The performance of composite materials, which are composed of two or more constituent materials with significantly different physical or chemical properties, is heavily dependent on the quality of the interface between the different phases. Poor adhesion between a polymer matrix and a filler material, for instance, can lead to mechanical failure. This compound can be employed as a coupling agent to enhance the interfacial interactions in such systems.

The trimethoxysilyl end of the molecule can be grafted onto the surface of inorganic fillers, such as silica nanoparticles, through hydrolysis and condensation reactions. This process forms a dense layer of the organosilane on the filler surface. The imidazole groups, now extending outwards from the filler, can then interact favorably with the polymer matrix. In some applications, the imidazole group is quaternized to create an ionic liquid-like structure on the surface of the nanoparticles. researchgate.net

Research on poly(methyl methacrylate) (PMMA) nanocomposites has shown that nanoparticles grafted with ionic liquid-silanes, which are structurally related to this compound, exhibit improved dispersion within the polymer matrix. researchgate.net This enhanced dispersion is attributed to the favorable interactions between the functionalized surface of the nanoparticles and the polymer chains, which prevents the aggregation of the filler particles. This, in turn, leads to improved thermal stabilities and mechanical performance of the resulting nanocomposite material. researchgate.net

Development of Functional Coatings and Films

The ability of this compound to form robust bonds with surfaces makes it a prime candidate for the development of functional coatings and films. The formation of these coatings is typically achieved through a sol-gel process, where the trimethoxysilyl groups undergo hydrolysis in the presence of water to form silanol (B1196071) groups. These silanol groups can then condense with each other and with hydroxyl groups on a substrate (like glass, metal oxides, or silicon wafers) to form a stable, cross-linked siloxane network.

This process results in a thin film that is covalently anchored to the substrate. The properties of this film are largely determined by the imidazole functionality. The imidazole ring can impart a range of properties to the surface, including:

Coordination Sites for Metal Ions: The nitrogen atoms in the imidazole ring can act as ligands, coordinating with various metal ions. This can be exploited for applications in catalysis, sensing, or for the controlled release of metal ions.

Modified Surface Energy and Wettability: The presence of the polar imidazole groups can alter the surface energy of the substrate, thereby modifying its wetting behavior (i.e., its hydrophilicity or hydrophobicity).

Platforms for Further Functionalization: The imidazole ring can serve as a reactive handle for the attachment of other molecules, allowing for the multi-step construction of complex surface architectures.

While the general principles are clear, detailed research findings on the specific performance and applications of coatings derived from this compound are not widely available in the public domain.

Applications in Chromatography as Stationary Phases

In the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), there is a continuous search for new stationary phase materials with unique selectivities. This compound and its derivatives are being explored for the creation of novel stationary phases with mixed-mode separation capabilities.

Imidazole-embedded stationary phases are typically prepared by chemically bonding an imidazole-containing silane, such as this compound or a close analog like 3-imidazol-1-ylpropyl(trimethoxy)silane, to a silica support. nih.gov The process involves the reaction of the silane's trimethoxysilyl group with the silanol groups on the surface of the silica particles.

To create a mixed-mode stationary phase, the imidazole-containing silane can be co-grafted with another silane, such as octadecyltrichlorosilane, which introduces hydrophobic C18 chains. nih.gov By carefully controlling the ratio of the two silanes, the properties of the stationary phase can be tuned to achieve a desired balance of hydrophobic and ion-exchange characteristics. nih.gov

The successful synthesis of these bifunctional stationary phases can be confirmed through various characterization techniques, as detailed in the table below.

Characterization TechniqueObservationImplication
Elemental AnalysisPresence of nitrogen and increased carbon content compared to bare silica.Successful grafting of both the imidazole-containing silane and the C18 silane.
Infrared Spectroscopy (FTIR)Appearance of characteristic peaks for the imidazole ring and C-H stretching from the alkyl chains.Confirmation of the presence of the desired functional groups on the silica surface.
Contact Angle MeasurementChanges in the water contact angle on the surface of the modified silica.Indicates alteration of the surface's hydrophobicity/hydrophilicity.

This table is based on the characterization of a similar imidazole- and C18-bifunctional silica stationary phase. nih.gov

These imidazole-embedded stationary phases have shown excellent separation performance for a variety of analytes, including polycyclic aromatic hydrocarbons (PAHs), esters, amines, and phenols. nih.gov Notably, some of these phases can separate nucleobases and nucleosides using only pure water as the mobile phase. nih.gov

The retention and selectivity of these imidazole-based hybrid stationary phases are governed by a combination of interactions, leading to a "mixed-mode" chromatographic behavior. The primary retention mechanisms at play are:

Reversed-Phase Interactions: The hydrophobic C18 chains provide a nonpolar environment, leading to the retention of nonpolar and moderately polar analytes through hydrophobic interactions. This is the dominant mechanism for the separation of compounds like PAHs. nih.gov

Ion-Exchange Interactions: The imidazole group, which has a pKa of approximately 7, can be protonated under acidic mobile phase conditions, giving it a positive charge. This allows the stationary phase to act as a weak anion exchanger, retaining negatively charged analytes through electrostatic interactions.

Hydrophilic Interactions: The polar imidazole ring can also participate in hydrophilic interactions, such as hydrogen bonding, with polar analytes. This can contribute to the retention of very polar compounds, especially in hydrophilic interaction liquid chromatography (HILIC) mode.

The chromatographic performance of these stationary phases can be significantly influenced by the composition of the mobile phase, particularly its pH and ionic strength. By adjusting these parameters, the relative contributions of the different retention mechanisms can be modulated, allowing for the fine-tuning of selectivity for a given separation problem. For example, at a low pH, the ion-exchange character of the stationary phase will be more pronounced, while at a neutral or high pH, the reversed-phase characteristics will dominate.

The following table summarizes the separation capabilities of an imidazole- and C18-bifunctional stationary phase for different classes of compounds.

Analyte ClassPotential Separation Mechanism(s)
Polycyclic Aromatic Hydrocarbons (PAHs)Reversed-Phase
PhenylestersReversed-Phase
PhenylaminesReversed-Phase, Cation Exchange (if analytes are protonated)
PhenolsReversed-Phase, Anion Exchange (if analytes are deprotonated)
Inorganic AnionsAnion Exchange
Nucleobases and NucleosidesReversed-Phase, Hydrophilic Interactions

This table is based on the reported separation performance of a similar imidazole- and C18-bifunctional silica stationary phase. nih.gov

The versatility of these imidazole-embedded stationary phases makes them a valuable tool for the separation of complex mixtures containing compounds with a wide range of polarities and functionalities.

Catalytic Applications of 1 Trimethoxysilyl Methyl 1h Imidazole and Its Derivatives

Homogeneous and Heterogeneous Catalysis

The dual functionality of 1-[(Trimethoxysilyl)methyl]-1H-imidazole allows for its use in both solution-phase and immobilized catalytic systems. The imidazole (B134444) portion can act as a ligand for transition metals or be quaternized to form imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs), a class of powerful ligands in organometallic catalysis.

As a Ligand in Metal-Catalyzed Organic Reactions

Imidazolium salts derived from this compound are effective precursors to N-heterocyclic carbene (NHC) ligands. These NHCs form highly stable and catalytically active complexes with transition metals, particularly palladium. NHC-palladium complexes are renowned for their efficacy in a variety of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The strong σ-donating properties of NHC ligands enhance the catalytic activity of the metal center and improve the stability of the complex. This has led to their successful application in challenging coupling reactions, such as the Mizoroki-Heck and Suzuki-Miyaura reactions. For instance, well-defined NHC-palladium(II)-1-methylimidazole complexes have been shown to be effective catalysts for the Mizoroki-Heck reaction of various aryl chlorides with styrenes, affording good to excellent yields of the corresponding coupling products. nih.gov Similarly, these types of complexes have demonstrated high catalytic activity in the Suzuki-Miyaura coupling of aryl sulfonates with arylboronic acids, providing an efficient route to biaryl compounds. nih.gov

The general catalytic cycle for the Heck reaction involves the oxidative addition of an aryl halide to the Pd(0) center, followed by migratory insertion of an olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. youtube.comlibretexts.org In the Suzuki-Miyaura reaction, the key steps involve oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination to form the new carbon-carbon bond. The robustness of NHC-Pd complexes often leads to higher turnover numbers and the ability to catalyze reactions with less reactive substrates like aryl chlorides.

While specific data for catalysts derived directly from this compound is not extensively detailed in the reviewed literature, the performance of analogous NHC-palladium systems provides a strong indication of their potential efficacy. The trimethoxysilyl group offers the added advantage of potential immobilization, which is discussed in the following section.

Immobilization onto Supports for Recyclable Catalysts

A significant advantage of this compound is the presence of the trimethoxysilyl group, which serves as an anchor for its immobilization onto solid supports, most commonly silica (B1680970) or magnetic nanoparticles. This process allows for the transformation of homogeneous catalysts into heterogeneous systems, which are highly desirable for industrial applications due to their ease of separation from the reaction mixture and potential for recycling.

The immobilization is typically achieved through the hydrolysis and condensation of the trimethoxysilyl groups onto the surface of the support material, forming stable covalent bonds. The immobilized imidazole moiety can then be used to coordinate with metal catalysts or can be quaternized to form an immobilized ionic liquid phase.

For example, an ionic liquid, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium chloride, has been successfully immobilized on superparamagnetic Fe3O4 nanoparticles. academie-sciences.fr This magnetic nanocatalyst demonstrated high efficiency in the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions with microwave irradiation. academie-sciences.fr The catalyst could be easily recovered using an external magnet and reused multiple times without a significant loss of activity.

The following table summarizes the performance of an immobilized ionic liquid catalyst in the synthesis of tetrasubstituted imidazoles, showcasing its reusability.

Recycle RunYield (%)
195
294
392
492
590

These supported catalysts combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis, making them a greener and more cost-effective alternative.

Polymerization Catalysis and Initiation

Derivatives of this compound also play a crucial role in polymerization reactions, acting as accelerators for curing processes and potentially as initiators for radical polymerizations.

Accelerating Epoxy Resin Curing

Imidazole and its derivatives are well-established as highly effective curing agents and accelerators for epoxy resins. Their catalytic activity stems from the nucleophilic nature of the imidazole ring, which can initiate the anionic polymerization of the epoxy groups. This results in the formation of a highly cross-linked and durable polymer network.

The curing mechanism typically involves the attack of the imidazole nitrogen on the epoxide ring, leading to the formation of an adduct. This adduct then initiates a chain-growth polymerization of the epoxy resin. Imidazole-cured epoxy resins are known for their excellent thermal stability, chemical resistance, and mechanical properties.

The table below illustrates the effect of an imidazole-based accelerator on the gel time of an epoxy resin system at different temperatures, demonstrating its ability to significantly reduce curing times.

AcceleratorTemperature (°C)Gel Time (minutes)
None100>240
Imidazole Derivative10030
None150120
Imidazole Derivative1505

Initiation of Radical Polymerizations

Recent research has unveiled a novel application for imidazole derivatives in the field of radical polymerization. Imidazole-based charge-transfer complexes have been shown to act as efficient dual photo/thermal initiators for radical polymerization under mild conditions, such as in the presence of air and at room temperature. rsc.orgresearchgate.net

This initiation system typically involves the combination of an imidazole derivative (as an electron donor) with an iodonium (B1229267) salt (as an electron acceptor). rsc.org Upon exposure to visible light (e.g., a 405 nm LED) or heat, a charge-transfer complex is formed, which then generates the radical species necessary to initiate the polymerization of monomers like acrylates. rsc.orgresearchgate.net This metal-free approach is particularly advantageous for applications such as 3D printing and the fabrication of high-tech composites, as it allows for spatial and temporal control over the polymerization process. rsc.org

While specific studies on this compound as a radical polymerization initiator are not yet prevalent, the demonstrated ability of the broader class of imidazole derivatives suggests a promising avenue for future research. The presence of the trimethoxysilyl group could enable the development of surface-grafted initiators for creating functionalized polymer coatings and materials.

Precursors for Ionic Liquid Catalysts

Imidazolium salts are one of the most widely studied classes of ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they possess a unique set of properties, including low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive as "green" solvents and catalysts in a variety of chemical processes.

This compound is an ideal precursor for the synthesis of "task-specific" ionic liquids. By quaternizing the imidazole ring with an alkyl halide, a silylated imidazolium salt is formed. The anion of this salt can be varied to fine-tune the properties of the resulting ionic liquid.

These functionalized ionic liquids can act as catalysts themselves or serve as stable media for other catalytic species. For example, imidazolium-based ionic liquids have been employed as catalysts for the methanolysis of polyesters like poly(ethylene 2,5-furandicarboxylate) (PEF), facilitating a chemical recycling process. rsc.org The catalytic activity is attributed to the ability of the ionic liquid to activate the reactants through hydrogen bonding and other non-covalent interactions. rsc.org

Furthermore, the trimethoxysilyl group allows for the covalent immobilization of these ionic liquid catalysts onto solid supports, creating supported ionic liquid phase (SILP) catalysts. This approach combines the catalytic benefits of ionic liquids with the advantages of heterogeneous catalysis, such as easy catalyst recovery and reuse. For instance, an ionic liquid immobilized on superparamagnetic nanoparticles has been used as an effective and recyclable catalyst for the synthesis of tetrasubstituted imidazoles. academie-sciences.fr

The versatility of this compound as a precursor for both homogeneous and heterogeneous ionic liquid catalysts underscores its importance in the development of sustainable and efficient chemical processes.

Future Research Directions and Emerging Applications

Integration into Responsive Materials Systems

The development of "smart" materials that can respond to external stimuli is a major goal in materials science. The imidazole (B134444) moiety of 1-[(Trimethoxysilyl)methyl]-1H-imidazole is pH-sensitive, making it an excellent candidate for creating pH-responsive systems. The trimethoxysilyl group allows for the covalent grafting of this molecule onto silica-based surfaces or its integration into a silica (B1680970) polymer network.

Future research is expected to focus on leveraging this pH-responsiveness. For instance, by grafting this compound onto the surface of mesoporous silica nanoparticles, it may be possible to create "gatekeeper" systems for controlled drug delivery. In such a system, the conformation of the imidazole-containing chains would change in response to pH variations, opening or closing the pores to release a therapeutic agent. Similarly, surfaces modified with this compound could exhibit tunable wettability, changing from hydrophobic to hydrophilic based on the pH of the surrounding environment. This could have applications in microfluidics, self-cleaning surfaces, and smart textiles.

Table 1: Potential pH-Responsive Material Applications

Application AreaProposed Mechanism of ActionPotential Impact
Controlled Drug DeliverypH-induced conformational changes of grafted imidazole groups act as "gates" on porous nanoparticles.Targeted release of therapeutics in specific pH environments (e.g., tumors, specific organelles).
Smart SurfacesSurface energy and wettability are altered by the protonation/deprotonation of the imidazole ring.Development of self-cleaning coatings, microfluidic valves, and responsive membranes.
Biocompatible CoatingsThe imidazole group can mimic biological residues like histidine, potentially influencing protein adhesion in a pH-dependent manner.Creation of advanced coatings for medical implants that can modulate biological interactions.

Role in Chemical Sensing Platforms

The nitrogen atoms in the imidazole ring are effective ligands for a wide range of metal ions. This coordination capability is a key feature for the development of chemical sensors. By immobilizing this compound onto a transducer surface—such as a silicon wafer, optical fiber, or nanoparticle—highly sensitive and selective sensing platforms can be engineered. researchgate.net

The trimethoxysilyl group facilitates robust anchoring to the sensor substrate through the formation of stable siloxane bonds. ethz.ch Once anchored, the imidazole groups are exposed to the sample environment, ready to bind with target analytes like heavy metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺). This binding event can be detected through various transduction methods, including electrochemical, optical, or mass-based techniques. For example, the binding of a metal ion could alter the electrochemical potential at an electrode surface or cause a change in the refractive index on an optical sensor. The development of imidazole-based fluorescent probes has also shown promise for detecting metal ions. researchgate.net

Future work will likely involve the integration of these functionalized surfaces into microfabricated sensor arrays for high-throughput analysis and environmental monitoring. Research may also explore the modification of the imidazole ring to enhance selectivity for specific ions of interest.

Table 2: Potential Chemical Sensor Characteristics

Sensor ComponentFunctionResearch Focus
Recognition Element The imidazole ring of the molecule selectively binds to target analytes (e.g., metal ions).Enhancing selectivity and sensitivity for specific ions through molecular design.
Immobilization Linker The trimethoxysilyl group covalently bonds the molecule to the sensor substrate.Optimizing grafting density and orientation for maximum analyte accessibility.
Transducer The underlying material (e.g., electrode, optical fiber) that converts the binding event into a measurable signal.Integration with various platforms (electrochemical, optical) to lower detection limits. mdpi.com

Green Synthesis and Sustainable Applications

The principles of green chemistry, which encourage the development of environmentally benign chemical processes, are highly relevant to the synthesis and application of this compound. Future research will likely focus on developing synthetic routes that minimize waste, avoid hazardous solvents, and are energy-efficient. One-pot, solvent-free syntheses of various imidazole derivatives have been shown to be effective, offering advantages such as high yields and simple setup. asianpubs.org These methodologies could be adapted for the production of imidazole-silane compounds.

Beyond its own synthesis, this compound has significant potential in sustainable applications. Its ability to be grafted onto solid supports, such as silica or magnetic nanoparticles, makes it an ideal candidate for creating heterogeneous catalysts. researchgate.net A supported catalyst can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. The imidazole moiety itself can act as a basic catalyst or as a ligand to immobilize catalytically active metal complexes. The development of reusable catalysts based on supported ionic liquids derived from imidazole-silanes is an active area of research. researchgate.net

These sustainable catalysts could be employed in a variety of important organic transformations, contributing to a more environmentally friendly chemical industry.

Table 3: Green Chemistry and Sustainability Aspects

AspectDescriptionFuture Research Direction
Green Synthesis Developing synthetic pathways that are atom-economical, use non-toxic reagents, and operate under mild, solvent-free conditions. kashanu.ac.irAdaptation of one-pot multicomponent reactions for the efficient synthesis of imidazole-silanes.
Heterogeneous Catalysis Immobilizing the compound onto a solid support (e.g., silica, Fe₃O₄ nanoparticles) to create a recoverable and reusable catalyst. researchgate.netDesigning highly active and stable supported catalysts for key industrial reactions.
Sustainable Materials Using the compound as a coupling agent or surface modifier to improve the properties and longevity of composite materials. researchgate.netExploring its use in creating more durable and recyclable polymer composites.

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